molecular formula C9H6BrNO2 B1410907 2-Bromo-4-cyano-5-methylbenzoic acid CAS No. 1805188-89-9

2-Bromo-4-cyano-5-methylbenzoic acid

Cat. No.: B1410907
CAS No.: 1805188-89-9
M. Wt: 240.05 g/mol
InChI Key: PIJYXELOUAFUER-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-methylbenzoic acid is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by a nitration reaction to introduce the nitro group, which is then reduced to an amino group. The amino group is subsequently converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The cyano group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 2-cyano-4-methylbenzoic acid derivatives.

    Reduction Products: 2-Amino-4-cyano-5-methylbenzoic acid.

    Coupling Products: Biaryl compounds with various substituents.

Scientific Research Applications

2-Bromo-4-cyano-5-methylbenzoic acid is used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Exploration of its derivatives for pharmaceutical applications.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-methylbenzoic acid in chemical reactions involves the electrophilic aromatic substitution of the bromine atom and the nucleophilic addition to the cyano group. The molecular targets and pathways depend on the specific reactions it undergoes, such as the formation of intermediates in coupling reactions or the reduction of the cyano group to an amine.

Comparison with Similar Compounds

    2-Bromo-4-methylbenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.

    4-Cyano-2-methylbenzoic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    2-Bromo-5-methylbenzoic acid: Similar structure but without the cyano group, limiting its applications in forming nitriles.

Uniqueness: 2-Bromo-4-cyano-5-methylbenzoic acid is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality not found in the similar compounds listed above. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-bromo-4-cyano-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYXELOUAFUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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